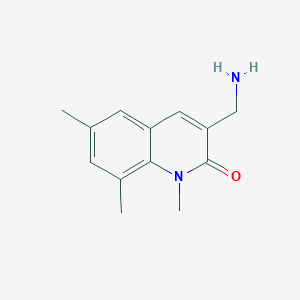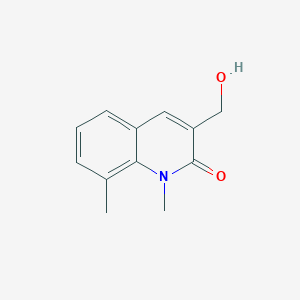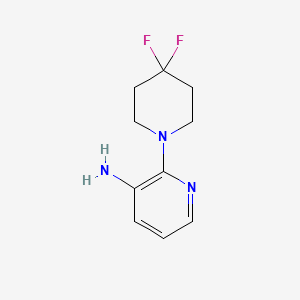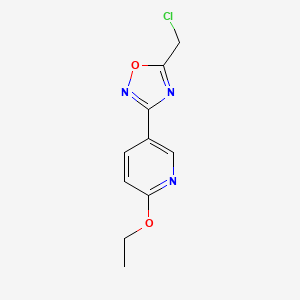![molecular formula C11H18N2O2 B1478749 azetidin-3-yl(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)methanone CAS No. 2097992-57-7](/img/structure/B1478749.png)
azetidin-3-yl(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)methanone
Descripción general
Descripción
Azetidin-3-yl(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)methanone (AHFPM) is a cyclic amide derived from the reaction of azetidine with hexahydrofuro[3,4-c]pyridin-5(3H)-ylmethanone. AHFPM is a synthetic compound that has been the subject of increasing research interest in recent years due to its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Azetidinones, including compounds structurally related to azetidin-3-yl(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)methanone, are synthesized through various chemical reactions, offering a platform for studying their chemical properties and potential as bioactive molecules. For instance, the synthesis of novel 2-azetidinones derived from pyrazin dicarboxylic acid demonstrates the chemical versatility of azetidinones, which are synthesized via [2+2] cycloaddition reactions and further screened for antimicrobial activities (Ayyash & Habeeb, 2019). This research highlights the methodological advancements in synthesizing azetidinone derivatives and evaluating their structural assignments through spectroscopic analysis such as IR, 1H NMR, 13C NMR, and elemental analysis.
Biological Evaluation
The exploration of azetidinones' biological activities is a significant area of research, emphasizing their potential in medicinal chemistry. Compounds with the azetidinone core structure have been evaluated for various biological activities, including antimicrobial, antifungal, and antileishmanial activities. For example, the development of 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones and their screening against Leishmania major showcases the antileishmanial potential of azetidinone derivatives (Singh et al., 2012). This research demonstrates how structural modifications of azetidinones can enhance their bioactivity, offering insights into the design of novel therapeutic agents.
Catalytic Applications
Azetidinones also find applications in catalysis, illustrating their utility beyond biological activity. The evaluation of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition of organozinc reagents to aldehydes showcases the potential of azetidinones in enantioselective synthesis (Wang et al., 2008). This research highlights azetidinones' role in developing chiral catalysts for asymmetric reactions, contributing to the synthesis of optically active compounds.
Propiedades
IUPAC Name |
3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-5-yl(azetidin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c14-11(9-3-12-4-9)13-2-1-8-6-15-7-10(8)5-13/h8-10,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKZWQIWZUBLOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1COC2)C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperidin-4-amine](/img/structure/B1478666.png)
![2-(pyrrolidin-3-yl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1478667.png)


![2-(7-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1478672.png)

![2-(4-ethyl-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1478674.png)
![4-Propyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1478675.png)
![2-oxo-1-propyl-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1478678.png)
![6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478679.png)
![(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B1478681.png)
![7-(2-aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1478683.png)

